7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6,7-bis(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O2/c1-25-18-17(19(29)26(2)21(25)30)27-11-16(12-3-5-13(22)6-4-12)28(20(27)24-18)15-9-7-14(23)8-10-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRGEZIYODCZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,8-bis(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its pharmacological effects.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C21H16FN5O2
- CAS Number : 326016-20-0
The compound is known to interact with several biological targets, particularly serotonin receptors and phosphodiesterases. It has been identified as a potent ligand for the 5-HT1A and 5-HT7 serotonin receptors. The presence of the imidazole ring and specific substituents on the purine scaffold contribute to its receptor affinity and selectivity.
Antidepressant and Anxiolytic Effects
Recent studies have demonstrated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic activities. For instance, one study reported that a related compound showed notable efficacy in the forced swim test (FST) at dosages of 2.5 mg/kg and 5 mg/kg, suggesting potential therapeutic applications for mood disorders .
In Vitro Studies
In vitro assays have shown that compounds similar to this compound exhibit high affinity for serotonin receptors. For example:
- 5-HT1A Receptor Affinity : K_i values as low as 5.6 nM have been reported for certain derivatives .
- Dopamine Receptor Interaction : The compounds also display varying degrees of affinity for dopamine receptors (D2), indicating a broader spectrum of activity that could be beneficial in treating psychiatric conditions.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazole and purine rings significantly impact biological activity. The presence of fluorinated aryl groups enhances receptor binding affinity and selectivity. The following table summarizes key findings from various studies:
| Compound Variant | Receptor Target | K_i Value (nM) | Effect |
|---|---|---|---|
| 7-(4-fluorophenyl)-1,3-dimethyl | 5-HT1A | 5.6 | High Affinity |
| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl) | 5-HT7 | Not specified | Antidepressant Activity |
| Various Derivatives | D2 | Varies | CNS Activity |
Case Studies
Several case studies have highlighted the efficacy of these compounds in animal models:
- Forced Swim Test (FST) : Demonstrated reduced immobility time in treated subjects compared to controls, indicating antidepressant-like effects.
- Open Field Test : Assessed anxiety-related behavior; compounds showed reduced anxiety levels at specific dosages.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Pharmacological Profiles
Key Observations :
- Fluorine Positioning: The 4-fluorophenyl groups in the target compound may enhance receptor binding compared to non-fluorinated analogues (e.g., compound 59 in with o-hydroxyphenyl groups showed lower activity). However, piperazinylalkyl derivatives like AZ-853 and AZ-861 exhibit superior 5-HT1A affinity (Ki < 1 nM) due to optimized substituent placement .
- Piperazine vs. Phenyl Modifications : Piperazinylalkyl chains (e.g., in 3i , AZ-853 , AZ-861 ) improve serotonin receptor selectivity over PDE4B/PDE10A inhibition, which is negligible in most analogues .
Table 2: In Vivo Efficacy and Side Effects
Key Observations :
- Safety Trade-offs: AZ-853’s stronger α1-adrenolytic activity correlates with hypotension, while AZ-861’s trifluoromethyl group reduces cardiovascular effects but increases metabolic side effects .
- Metabolic Stability: Piperazinyl derivatives generally show moderate-to-high stability in human liver microsomes (HLM), whereas non-alkylated analogues (e.g., compound 62 in with methoxyphenyl groups) have poorer pharmacokinetic profiles .
Structural Activity Relationships (SAR)
- Fluorine Substitution : 4-Fluorophenyl groups enhance 5-HT1A/5-HT7 binding compared to bromophenyl (e.g., ) or methoxyphenyl () substituents, likely due to optimal electron-withdrawing effects .
- Alkyl Chain Length : Butyl-piperazinyl chains (e.g., AZ-853 ) improve brain penetration vs. pentyl chains (e.g., 3i ), but longer chains may reduce selectivity .
- Methyl vs. Bulkier Groups : 1,3-Dimethylation (target compound) balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., propyl in ) reduce solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7,8-bis(4-fluorophenyl)-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Formation : Construct the imidazo[2,1-f]purine core via cyclization of substituted purine precursors under acidic/basic conditions .
Substituent Introduction : Introduce 4-fluorophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (halogenated intermediates required). Methyl groups are added using alkylation agents like methyl iodide under controlled pH .
- Key Parameters : Optimize solvent (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) to enhance yield (60–75% reported in analogs) .
Q. How can the structure of this compound be validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and purity. For example, fluorophenyl protons show distinct aromatic splitting patterns (~7.0–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for : 484.42 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolve 3D conformation, especially for studying π-π stacking of fluorophenyl groups .
Q. What solvent systems are suitable for solubility and stability testing?
- Approach :
- Solubility Screening : Test in DMSO (high solubility typical for imidazo-purines), ethanol, and aqueous buffers (pH 4–10). Fluorophenyl groups may reduce aqueous solubility but enhance lipid bilayer penetration .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and oxidative conditions (HO). Monitor via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Optimization Strategies :
- Continuous Flow Chemistry : Reduces side reactions in multi-step syntheses (e.g., imidazo core formation) by precise control of residence time and temperature .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling efficiency. Ligand choice (e.g., SPhos) can reduce byproducts .
- Table : Yield comparison for fluorophenyl introduction:
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc) | 68 | 95 |
| Nucleophilic Substitution | CuI | 52 | 88 |
Q. What computational tools predict binding interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs. Fluorophenyl groups may engage in hydrophobic pockets, while the purine core mimics ATP-binding motifs .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to evaluate binding free energy (ΔG) .
- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC) to confirm computational predictions .
Q. How to resolve contradictions in biological activity data across studies?
- Troubleshooting Framework :
Assay Conditions : Compare buffer pH, incubation time, and cell lines used. For example, fluorophenyl substituents may exhibit pH-dependent activity shifts .
Metabolic Stability : Test compound stability in liver microsomes; cytochrome P450 interactions (e.g., CYP3A4) can alter efficacy .
Structural Analogues : Benchmark against 8-(4-ethylphenyl)-imidazo derivatives (see ) to isolate fluorophenyl-specific effects .
Structural and Functional Analysis
Q. What role do the 4-fluorophenyl groups play in bioactivity?
- Mechanistic Insights :
- Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability (measure via PAMPA assay) .
- Target Interactions : Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions in enzyme active sites (e.g., kinase inhibitors) .
Q. How to design derivatives to improve metabolic stability?
- Strategies :
- Isosteric Replacement : Substitute methyl groups with trifluoromethyl to block oxidative metabolism .
- Prodrug Approach : Introduce ester moieties to enhance solubility and controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
